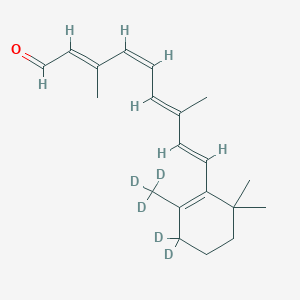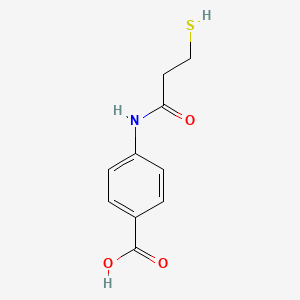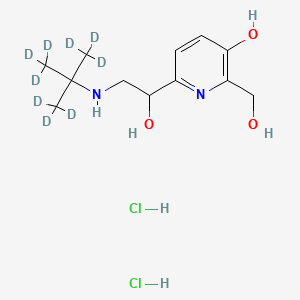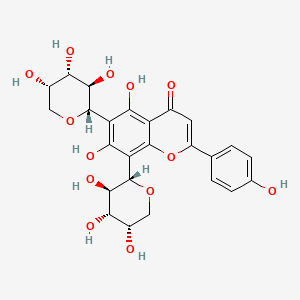
Apigenin 6,8-di-c-alpha-l-arabinopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apigenin 6,8-di-c-alpha-l-arabinopyranoside: is a natural C-glycosylflavone compound. It is a derivative of apigenin, a flavonoid commonly found in many plants. This compound is known for its potential biological activities and is used primarily in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 6,8-di-c-alpha-l-arabinopyranoside typically involves the glycosylation of apigenin. The process includes the use of arabinose donors and specific catalysts to achieve the desired glycosylation at the 6 and 8 positions of the apigenin molecule .
Industrial Production Methods: the production process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Apigenin 6,8-di-c-alpha-l-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various acylated or alkylated derivatives .
科学研究应用
Chemistry: In chemistry, Apigenin 6,8-di-c-alpha-l-arabinopyranoside is used as a model compound to study glycosylation reactions and the properties of C-glycosylflavones .
Biology: In biological research, this compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on various cellular processes .
Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its ability to modulate signaling pathways involved in inflammation and cancer .
Industry: While its industrial applications are limited, the compound’s potential biological activities make it a candidate for further research in the development of new pharmaceuticals and nutraceuticals .
作用机制
The mechanism of action of Apigenin 6,8-di-c-alpha-l-arabinopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
- Apigenin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isoschaftoside)
- Apigenin 6-c-beta-d-glucopyranosyl-8-c-alpha-l-arabinopyranoside (Schaftoside)
- Apigenin 6,8-di-c-beta-d-glucopyranoside (Vicenin-2)
- Luteolin 6-c-beta-d-glucopyranoside (Isoorientin)
- Luteolin 6-c-alpha-l-arabinopyranosyl-8-c-beta-d-glucopyranoside (Isocarlinoside)
Uniqueness: Apigenin 6,8-di-c-alpha-l-arabinopyranoside is unique due to its specific glycosylation pattern at the 6 and 8 positions of the apigenin molecule. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
属性
分子式 |
C25H26O13 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17-,18-,21+,22+,24-,25-/m0/s1 |
InChI 键 |
LDVNKZYMYPZDAI-LTZKYNCBSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
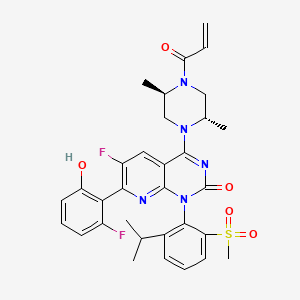
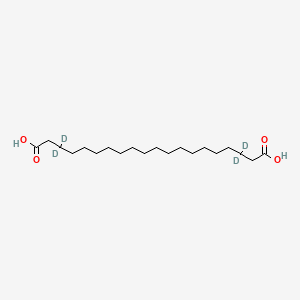

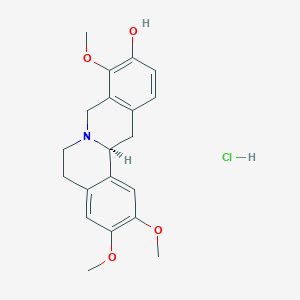
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
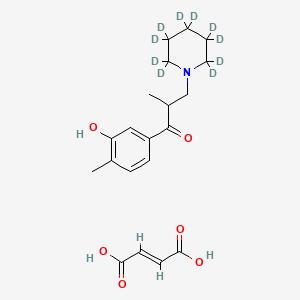
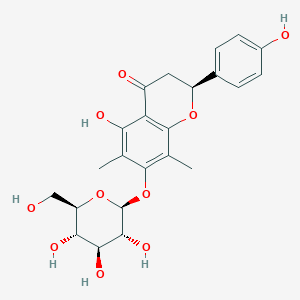
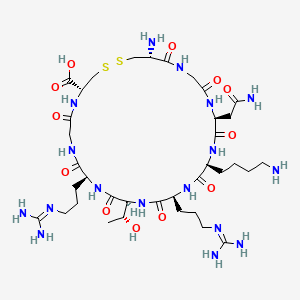
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
